6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one
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Overview
Description
6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out in the presence of a catalyst such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) . The reaction conditions usually require heating to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes such as urease, which is involved in the pathogenesis of gastritis .
Comparison with Similar Compounds
Similar Compounds
2-aryl-1H-naphtho[2,3-d]imidazole: Similar in structure but with different substituents on the aromatic ring.
Benzimidazole derivatives: These compounds share the imidazole ring but have different fused aromatic systems.
Uniqueness
6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
6-amino-1,3-dihydrobenzo[e]benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-8-3-1-2-7-6(8)4-5-9-10(7)14-11(15)13-9/h1-5H,12H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYYOFYWBCORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N3)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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